Butyl(2-methylbut-3-yn-2-yl)amine

Description

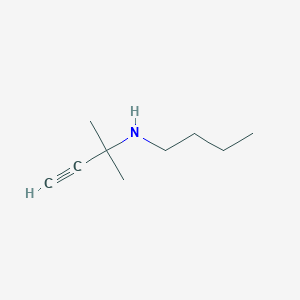

Structure

3D Structure

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

N-butyl-2-methylbut-3-yn-2-amine |

InChI |

InChI=1S/C9H17N/c1-5-7-8-10-9(3,4)6-2/h2,10H,5,7-8H2,1,3-4H3 |

InChI Key |

PSIOAFYUECKQAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(C)(C)C#C |

Origin of Product |

United States |

Synthetic Methodologies for N Substituted 2 Methylbut 3 Yn 2 Ylamines

Precursor Synthesis: 2-Methylbut-3-yn-2-ol

2-Methylbut-3-yn-2-ol is a critical building block in organic synthesis, particularly for the production of terpenes, terpenoids, and various specialty chemicals. Current time information in Одинцовский городской округ, RU.nih.govorganic-chemistry.org Its synthesis is well-established and performed on an industrial scale. organic-chemistry.org

The primary method for synthesizing 2-methylbut-3-yn-2-ol is the condensation reaction between acetylene (B1199291) and acetone (B3395972). organic-chemistry.org This transformation is an example of a base-promoted ethynylation, often referred to as the Favorskii reaction. organic-chemistry.org The reaction involves the nucleophilic attack of the acetylide anion, generated by deprotonating acetylene with a strong base, on the electrophilic carbonyl carbon of acetone.

Commonly used bases for this reaction include alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH). nih.gov The reaction can also be facilitated by Lewis acid catalysts. organic-chemistry.org The general scheme for the Favorskii reaction is as follows:

Reaction Scheme: Favorskii Reaction

This method provides a direct and efficient route to the tertiary propargylic alcohol structure.

On an industrial scale, the synthesis of 2-methylbut-3-yn-2-ol is optimized for high yield and purity. nih.gov One patented method utilizes acetylene and acetone as raw materials with liquid potassium hydroxide as the catalyst. A key feature of this process is the use of liquefied ammonia (B1221849) as a solvent, which allows for a homogeneous reaction system. nih.gov

The reaction is typically carried out under pressure, ranging from 1.5 to 2.8 MPa, and at temperatures between 30-55 °C. nih.gov After the reaction, the ammonia is flashed off, and the crude product is purified through salting-out dehydration followed by continuous rectification to obtain the final product with high purity, often exceeding 99%. nih.govnih.gov

| Parameter | Value | Reference |

| Reactants | Acetylene, Acetone | nih.gov |

| Catalyst | Potassium Hydroxide (KOH) | nih.gov |

| Solvent | Liquefied Ammonia | nih.gov |

| Pressure | 1.5 - 2.8 MPa | nih.gov |

| Temperature | 30 - 55 °C | nih.gov |

| Reaction Time | 1.0 - 3.2 hours | nih.gov |

| Typical Purity | >99% | nih.govnih.gov |

This table summarizes typical industrial production parameters for 2-Methylbut-3-yn-2-ol.

Conversion of 2-Methylbut-3-yn-2-ol to 2-Methylbut-3-yn-2-amine (B1329570)

A prominent method for converting a tertiary alcohol like 2-methylbut-3-yn-2-ol into a primary amine is the Ritter reaction. organic-chemistry.orgsci-hub.se This reaction involves treating the alcohol with a nitrile in the presence of a strong acid. The tertiary alcohol readily forms a stable tertiary carbocation under acidic conditions. This carbocation is then attacked by the nitrogen lone pair of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an N-substituted amide, which can then be hydrolyzed under acidic or basic conditions to furnish the desired primary amine. sci-hub.senih.gov

Reaction Scheme: Ritter Reaction Pathway

Carbocation Formation: (CH₃)₂C(OH)C≡CH + H⁺ → (CH₃)₂C⁺C≡CH + H₂O

Nitrilium Ion Formation: (CH₃)₂C⁺C≡CH + R-C≡N → [(CH₃)₂C(C≡CH)N≡C-R]⁺

Hydrolysis to Amide: [(CH₃)₂C(C≡CH)N≡C-R]⁺ + H₂O → (CH₃)₂C(C≡CH)NHCOR

Amide Hydrolysis: (CH₃)₂C(C≡CH)NHCOR + H₂O/H⁺ or OH⁻ → (CH₃)₂C(NH₂)C≡CH + RCOOH

This pathway provides an indirect but effective route from the tertiary alcohol to the corresponding primary amine. nih.gov

Direct Synthesis Routes to 2-Methylbut-3-yn-2-amine

Directly synthesizing 2-methylbut-3-yn-2-amine, also known as 1,1-dimethylpropargylamine, can be approached through several general amination strategies. wikipedia.orgsigmaaldrich.com

Beyond the Ritter reaction, another major strategy for synthesizing propargylamines is the A³ coupling (Aldehyde-Alkyne-Amine) reaction. This is a three-component reaction that couples an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt such as copper or gold. organic-chemistry.org For the synthesis of a primary amine like 2-methylbut-3-yn-2-amine, a protected form of ammonia or an ammonia equivalent would be required.

Furthermore, direct amination of propargylic alcohols with ammonia, often catalyzed by transition metals, represents a potential route, though this can be challenging. nih.gov A more common approach for related compounds involves converting the alcohol to a better leaving group (e.g., a halide or sulfonate) followed by nucleophilic substitution with ammonia or an ammonia equivalent.

N-Alkylation Strategies for Generating N-Substituted 2-Methylbut-3-yn-2-ylamines

Once 2-methylbut-3-yn-2-amine is obtained, the final step is the introduction of the butyl group onto the nitrogen atom to form Butyl(2-methylbut-3-yn-2-yl)amine. The two primary strategies for this N-alkylation are direct alkylation and reductive amination.

Direct Alkylation with Butyl Halides

This method involves the reaction of 2-methylbut-3-yn-2-amine with a butyl halide, such as butyl bromide or butyl iodide. The amine acts as a nucleophile, displacing the halide in an Sₙ2 reaction. A non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), is often added to neutralize the hydrogen halide formed during the reaction, preventing the formation of an ammonium (B1175870) salt which would halt the reaction.

A significant challenge with direct alkylation of primary amines is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Reductive Amination

Reductive amination is a highly effective and controlled method for N-alkylation that avoids the issue of over-alkylation. beilstein-journals.org This two-step, one-pot process involves the reaction of 2-methylbut-3-yn-2-amine with butanal (butyraldehyde).

Imine Formation: The primary amine reacts with the aldehyde to form an imine intermediate.

Reduction: The imine is then reduced in situ to the corresponding secondary amine.

A key advantage of this method is the use of mild reducing agents that are selective for the imine double bond over the carbonyl group of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose. beilstein-journals.org

Reaction Scheme: Reductive Amination

This method is generally preferred for the synthesis of secondary amines due to its high selectivity and yields. organic-chemistry.org

Reductive Amination Approaches with Aldehydes and Ketones

Reductive amination is a cornerstone of amine synthesis, allowing for the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine. sigmaaldrich.com This two-step process, which can often be performed in a single pot, involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.orgnih.gov For the synthesis of N-substituted 2-methylbut-3-yn-2-ylamines, this would typically involve the reaction of 2-methylbut-3-yn-2-ylamine with an appropriate aldehyde or ketone.

The versatility of this method allows for the introduction of a wide array of substituents onto the nitrogen atom. masterorganicchemistry.com The choice of reducing agent is critical for the success of the reaction, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being commonly employed due to their selectivity for reducing the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.com

While direct examples for the synthesis of this compound via this method are not extensively detailed in the provided literature, the general applicability of reductive amination is well-established for a broad range of substrates, including aliphatic and aromatic aldehydes and ketones with various primary and secondary amines. nih.gov The synthesis of propargylamines through diastereoselective reductive amination can be challenging due to the instability of the required alkynyl ketones under reductive conditions. nih.gov

| Reactants | Reducing Agent | Solvent | Key Features |

|---|---|---|---|

| Aldehyde/Ketone + Primary/Secondary Amine | NaBH3CN, NaBH(OAc)3 | MeOH, DCE, THF | Mild and selective; wide substrate scope. |

| γ-Keto acids + Benzylamines | Ammonia borane | Not specified | Efficient for synthesis of GABA derivatives. |

Nucleophilic Substitution Reactions with Halide Precursors

Nucleophilic substitution represents another fundamental strategy for the synthesis of N-substituted amines. In the context of producing this compound, this would involve the reaction of 2-methylbut-3-yn-2-ylamine as the nucleophile with a butyl halide (e.g., butyl bromide or iodide) as the electrophile. This SN2-type reaction leads to the formation of the desired C-N bond.

Traditional methods for preparing propargylamines often involve the alkylation of amines. researchgate.net The direct alkylation of amines with alkyl halides can sometimes be difficult to control, potentially leading to over-alkylation. masterorganicchemistry.com However, for the synthesis of a specific secondary amine like this compound from a primary amine, controlling the stoichiometry and reaction conditions can favor the desired product.

A common method for the preparation of N1-substituted 5-fluorouracils involves the nucleophilic substitution of 5-fluorouracil (B62378) with bromopropyne in the presence of a base like K2CO3, NaH, or DBU. arkat-usa.org This highlights the utility of propargyl halides in substitution reactions. Conversely, propargylic alcohols can be converted to good leaving groups to facilitate substitution with various nucleophiles, including amines. mdpi.com

| Nucleophile | Electrophile | Catalyst/Base | Key Features |

|---|---|---|---|

| Amine | Alkyl Halide | Various bases | Fundamental C-N bond formation. |

| 5-Fluorouracil | Bromopropyne | K2CO3, NaH, DBU | Synthesis of N-propargylated heterocycles. arkat-usa.org |

| Amine | Propargylic Alcohol (activated) | Various | Versatile method for propargylamine (B41283) synthesis. mdpi.com |

Modified Bruylants Reaction for Quaternary Carbon Synthesis with Propargylic Amine Scaffolds

The Bruylants reaction is a substitution reaction where a Grignard reagent displaces a nitrile group on a carbon that also bears an amino group. wikipedia.org The mechanism is thought to proceed through the formation of an iminium intermediate, which is then attacked by the Grignard reagent. wikipedia.orgwordpress.com This reaction is particularly useful for creating a new carbon-carbon bond at the α-position to the nitrogen atom.

While the classical Bruylants reaction involves α-amino nitriles, modifications have been explored. One study investigated the use of silver tetrafluoroborate (B81430) (AgBF4) as an iminium ion promoter from α-amino nitriles in reactions with vinylic Grignard reagents, leading to improved yields of allylic amines. However, this improvement was not observed with acetylenic Grignard reagents, suggesting potential limitations for the synthesis of propargylic amines via this specific modification. researchgate.net The reaction of organozinc reagents, generated in situ from Grignard reagents, with α-aminonitriles has also been explored to avoid competitive deprotonation. researchgate.net

The applicability of the Bruylants reaction or its modifications to directly synthesize compounds like this compound, which has a quaternary carbon bearing the amino group, would depend on the specific starting materials and reaction pathway. The reaction is noted for its lack of stereoselectivity at chiral centers due to the iminium intermediate. wikipedia.org

Photoredox/Nickel Dual-Catalyzed Stereocontrolled Synthesis Involving Related Substrates

The convergence of photoredox catalysis and nickel catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govyoutube.com This dual catalytic system allows for the generation of radical intermediates that can be intercepted by a nickel catalyst, enabling a wide range of transformations.

In the context of amine synthesis, this methodology has been applied to the coupling of aryl halides with amines. rsc.org Research has demonstrated the potential for stereocontrolled synthesis using this approach. For instance, the photoredox/nickel dual-catalyzed cyanoalkylation of enamides has been shown to produce β-cyanoalkylated enamides with defined geometry. nih.gov Another study detailed the synthesis of chiral branched allylamines through the cross-coupling of alkyl bromides with 3-bromoallylamines, proceeding under blue light irradiation. chemrxiv.org

While a direct application to the synthesis of this compound is not explicitly described, the principles of photoredox/nickel dual catalysis suggest its potential for the stereocontrolled synthesis of related propargylic amines. The ability to perform these reactions under mild, redox-neutral conditions with high functional group tolerance makes it an attractive area for further exploration in the synthesis of complex amines. chemrxiv.org

Advanced Synthetic Techniques for N-Substituted 2-Methylbut-3-yn-2-ylamines

Modern synthetic chemistry offers a range of sophisticated techniques that can be applied to the synthesis of N-substituted 2-methylbut-3-yn-2-ylamines, providing enhanced efficiency, selectivity, and scalability.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) Incorporating the Moiety

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental method for the synthesis of substituted alkynes. wikipedia.orgnrochemistry.comlibretexts.orgjk-sci.com This reaction can be adapted for the synthesis of N-substituted propargylamines.

One approach involves the Sonogashira coupling of an aryl halide with a propargylamine that already contains the N-substituent, such as N,N-disubstituted propargylamines. A copper- and amine-free Sonogashira reaction of N,N-disubstituted propargylamines with a range of aryl bromides has been reported to afford substituted aryl propargylic amines in good to excellent yields. researchgate.net Another study describes the palladium-catalyzed dimerization of N-aryl propargylamines to synthesize polyfunctionalized quinolines. rsc.orgrsc.org

Alternatively, the amine functionality can be introduced as part of the alkyne coupling partner. The palladium-catalyzed deaminative coupling of propargylamines with arylboronic acids provides a route to allene (B1206475) skeletons through regioselective γ-arylation of unactivated propargyl tertiary amines. acs.org

| Alkyne Substrate | Halide/Boronic Acid Substrate | Catalyst System | Product Type |

|---|---|---|---|

| N,N-Disubstituted Propargylamine | Aryl Bromide | Pd catalyst (copper- and amine-free) | Substituted Aryl Propargylic Amines researchgate.net |

| N-Aryl Propargylamine | N-Aryl Propargylamine (dimerization) | Pd(MeCN)2Cl2 | Polyfunctionalized Quinolines rsc.orgrsc.org |

| Propargylamine | Arylboronic Acid | Pd(PPh3)4 | Allenes acs.org |

Flow Microreactor Systems in Related Amine Synthesis

Flow microreactor technology has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. ethernet.edu.et This technology is well-suited for the synthesis of amines and their derivatives.

Continuous flow processes have been developed for the synthesis of N-methyl secondary amines from alkyl mesylates and epoxides via nucleophilic substitution with aqueous methylamine. acs.orgresearchgate.net This approach has been used to produce a variety of N-methyl secondary amines in good to excellent yields, with the potential for in-line workup and telescoping of reaction steps. acs.orgresearchgate.net Furthermore, a continuous-flow method for generating and immediately reacting N-chloramines has been reported for the synthesis of amines, amides, and imines, showcasing the versatility of flow chemistry for handling unstable intermediates. nih.govwhiterose.ac.uk

The synthesis of propargylamines in water using a continuous flow process has also been described, highlighting a metal-free, three-component decarboxylative strategy. researchgate.net While a specific flow synthesis of this compound is not detailed, the existing literature strongly supports the feasibility and potential benefits of applying flow microreactor systems to the synthesis of this and related N-substituted propargylamines. The ability to scale up production by "numbering up" or "sizing up" reactors is a key advantage of this technology. mdpi.com

Chemical Reactivity and Transformations of N Substituted 2 Methylbut 3 Yn 2 Ylamines

Reactions at the Amine Nitrogen

The secondary amine functionality in Butyl(2-methylbut-3-yn-2-yl)amine serves as a nucleophilic center, readily participating in reactions with various electrophiles.

Amide Coupling Reactions

N-substituted 2-methylbut-3-yn-2-ylamines can undergo standard amide coupling reactions with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding amides. These reactions typically proceed under standard conditions, often requiring a coupling agent or activation of the carboxylic acid. The resulting amides are valuable intermediates in organic synthesis.

Urea (B33335) Formation with Isocyanates

The reaction of N-substituted 2-methylbut-3-yn-2-ylamines with isocyanates provides a direct route to substituted ureas. The nucleophilic amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea linkage. researchgate.net This reaction is generally efficient and proceeds under mild conditions. In some cases, the initially formed urea can react further, particularly if there are other reactive functional groups present in the molecule. scispace.com The formation of urea can be influenced by factors such as the steric hindrance of the amine and the reactivity of the isocyanate. researchgate.net

For instance, the reaction of an amine with an isocyanate can be a key step in the synthesis of more complex molecules. The resulting urea functionality can modify the properties of the final compound. researchgate.net

Table 1: Urea Formation with Isocyanates

| Reactant A | Reactant B | Product | Key Features |

|---|---|---|---|

| This compound | Isocyanate (R-NCO) | N-Butyl-N-(2-methylbut-3-yn-2-yl)-N'-R-urea | Direct, efficient formation of a urea linkage under mild conditions. researchgate.net |

Sulfonamide Synthesis

Sulfonamides can be synthesized by reacting N-substituted 2-methylbut-3-yn-2-ylamines with sulfonyl chlorides. In this reaction, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form a stable sulfonamide bond. ekb.eg This reaction is a common and reliable method for the preparation of sulfonamides and is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov A variety of methods exist for sulfonamide synthesis, including reactions with thiols and metal-catalyzed processes. ekb.egorganic-chemistry.org

The resulting sulfonamides are an important class of compounds with a wide range of applications. ekb.egnih.gov

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group in these molecules is a versatile functional group that can participate in a variety of transformations, including cyclization and addition reactions.

Intramolecular Hydroamidation Leading to Heterocycles (e.g., Imidazolidin-2-ones, Imidazol-2-ones)

Propargylic ureas, which can be formed from N-substituted 2-methylbut-3-yn-2-ylamines, are precursors for the synthesis of five-membered cyclic ureas such as imidazolidin-2-ones and imidazol-2-ones through intramolecular hydroamidation. nih.govdntb.gov.ua This cyclization can be catalyzed by bases or transition metals. nih.govmdpi.com

Base-catalyzed intramolecular hydroamidation of propargylic ureas can proceed with excellent chemo- and regioselectivity to yield five-membered rings. nih.gov The reaction is believed to proceed through a base-mediated isomerization to an allenamide intermediate, which then undergoes cyclization. nih.gov Organocatalysts like the phosphazene base BEMP have been shown to be highly effective for this transformation, allowing for very short reaction times under ambient conditions. nih.gov

Transition metal catalysts, such as gold(I) complexes, can also effectively catalyze the intramolecular hydroamination of related N-allylic ureas to form imidazolidin-2-ones. nih.govresearchgate.net

Table 3: Intramolecular Hydroamidation to Heterocycles

| Starting Material | Catalyst/Reagent | Product | Key Features |

|---|---|---|---|

| Propargylic Urea (derived from this compound) | Base (e.g., BEMP) | Imidazolidin-2-one or Imidazol-2-one | Organocatalyzed, high chemo- and regioselectivity, fast reaction times. nih.gov |

| N-Allylic Urea | Gold(I) catalyst | Imidazolidin-2-one | Transition-metal catalyzed hydroamination. nih.govresearchgate.net |

Palladium-Catalyzed Carboxylation Reactions

The introduction of a carboxyl group into a molecule is a fundamental transformation in organic synthesis, providing access to a wide array of valuable carboxylic acids and their derivatives. For a compound like this compound, the terminal alkyne functionality presents a key site for such transformations. Palladium-catalyzed carboxylation reactions of terminal alkynes using carbon dioxide (CO₂) as a C1 source represent an atom-economical and environmentally benign approach to propiolic acids.

Recent advancements have demonstrated the feasibility of palladium-catalyzed reductive carboxylation of terminal alkynes with CO₂ and H₂. nih.gov Theoretical and experimental studies have shown that with a carefully designed N-heterocyclic carbene (NHC)-supported Ag/Pd bimetallic catalyst, terminal alkynes can be selectively converted to their corresponding α,β-unsaturated carboxylic acids. nih.gov This transformation proceeds through a cascade of competitive carboxylation and hydrogenation reactions. By fine-tuning the catalyst composition and reaction temperature, the selectivity of the reaction can be directed towards the desired carboxylated product. nih.gov For instance, the use of a poly-NHC-supported Ag/Pd catalyst has been shown to be effective in the reductive carboxylation of phenylacetylene, yielding cinnamic acid. nih.gov A similar strategy could potentially be applied to this compound to synthesize the corresponding α-butylamino-α-methyl-β,γ-unsaturated carboxylic acid.

A plausible mechanistic pathway for the palladium-catalyzed carboxylation of a terminal alkyne like this compound would likely involve the initial formation of a palladium-acetylide species. This intermediate could then react with CO₂ to form a palladium carboxylate complex. Subsequent protonolysis or reductive elimination would then yield the desired carboxylic acid and regenerate the active palladium catalyst. mdpi.com

While direct carboxylation of the C-H bond of the alkyne is a primary strategy, alternative approaches involving the carboxylation of propargylic alcohol derivatives have also been explored. rsc.org Although not directly applicable to this compound, these methodologies highlight the versatility of palladium catalysis in CO₂ fixation onto alkyne-containing scaffolds. rsc.org

The table below summarizes representative conditions for the palladium-catalyzed carboxylation of terminal alkynes, which could be adapted for this compound.

| Catalyst System | Reactants | Product Type | Reference |

| Poly-NHC-supported Ag/Pd | Terminal alkyne, CO₂, H₂ | α,β-Unsaturated carboxylic acid | nih.gov |

| Pd(OAc)₂ / Ligand | Aryl halide, CO₂, Isocyanide | Quinazoline-1,4(1H,3H)-dione | mdpi.com |

| Pd(PPh₃)₄ | 2-Iodoaniline, CO₂, CO | Isatoic anhydride | mdpi.com |

Participation in Cycloaddition Reactions

The alkyne and amine functionalities within N-substituted 2-methylbut-3-yn-2-ylamines make them versatile substrates for various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic structures. The electron-rich triple bond can act as a dienophile or a dipolarophile, while the nitrogen atom can be involved in the formation of ylides or participate directly in cyclization processes.

One of the most powerful applications of propargylamines in cycloaddition chemistry is their use as precursors for [3+2] cycloadditions. nih.gov For instance, N-substituted propargylamines can be transformed into azomethine ylides, which then undergo cycloaddition with various dipolarophiles to afford five-membered nitrogen-containing heterocycles such as pyrrolidines. beilstein-journals.org The generation of the azomethine ylide can be achieved through various methods, including decarboxylative routes from α-amino acids or by tautomerization of the corresponding iminium ions.

Furthermore, the alkyne moiety in this compound can participate in Diels-Alder reactions, acting as the dienophile. Reaction with a suitable diene would lead to the formation of a six-membered ring system. The stereoselectivity and regioselectivity of such reactions would be influenced by the nature of the substituents on both the diene and the dienophile. nih.gov

Intramolecular cycloadditions are also a viable pathway for the elaboration of N-substituted 2-methylbut-3-yn-2-ylamines, provided a suitable reaction partner is tethered to the molecule. For example, an intramolecular Huisgen [3+2] cycloaddition between the alkyne and an azide (B81097) group introduced elsewhere in the molecule can lead to the formation of fused triazole ring systems under mild conditions. nih.gov

The following table provides examples of cycloaddition reactions involving propargylamine (B41283) derivatives.

| Reaction Type | Reactants | Product Type | Reference |

| [3+2] Cycloaddition | Propargylamine-derived azomethine ylide, dipolarophile | Pyrrolidine | beilstein-journals.org |

| Diels-Alder Reaction | Propargylamine, diene | Substituted cyclohexene | nih.gov |

| Intramolecular [3+2] Cycloaddition | Azide-substituted propargylamine | Fused triazole | nih.gov |

Derivatization Strategies for Synthetic Elaboration

The versatile reactivity of the propargylamine scaffold in this compound allows for a multitude of derivatization strategies, enabling its elaboration into a wide range of more complex molecules and heterocyclic systems. sci-hub.seacs.org

One of the most powerful methods for the synthesis and derivatization of propargylamines is the A³ coupling reaction, a three-component reaction between an alkyne, an aldehyde, and an amine. researchgate.net While this is a primary method for the synthesis of the parent compound, variations of this reaction can be used for further derivatization. For example, using a functionalized aldehyde or amine in the A³ coupling can introduce desired substituents directly into the propargylamine structure.

The terminal alkyne is a key handle for derivatization. Sonogashira cross-coupling reactions with aryl or vinyl halides provide a straightforward method to introduce aromatic or olefinic substituents at the terminal position of the alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

The amino group can also be readily derivatized. Acylation, sulfonylation, and alkylation reactions can be performed to modify the nitrogen substituent. These modifications can influence the steric and electronic properties of the molecule and can be used to introduce further functionality or to protect the amine during subsequent transformations.

Furthermore, the entire propargylamine moiety can serve as a building block for the synthesis of various heterocycles. For example, gold- or other metal-catalyzed cyclization reactions of propargylamines can lead to the formation of pyrroles, oxazoles, and other nitrogen-containing ring systems. nih.govsci-hub.se The specific outcome of these cyclization reactions is often dependent on the catalyst and the substitution pattern of the propargylamine.

The following table summarizes some of the key derivatization strategies for propargylamines.

| Derivatization Strategy | Reaction | Resulting Functional Group/Structure | Reference |

| Alkyne Functionalization | Sonogashira Coupling | Aryl/Vinyl-substituted alkyne | nih.gov |

| Amine Modification | Acylation/Sulfonylation | Amide/Sulfonamide | nih.gov |

| Heterocycle Synthesis | Gold-catalyzed Cyclization | Pyrrole, Oxazole, etc. | sci-hub.se |

| Multicomponent Reaction | A³ Coupling | Substituted Propargylamine | researchgate.net |

Computational Chemistry and Mechanistic Studies of N Substituted 2 Methylbut 3 Yn 2 Ylamines

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, which helps in understanding reaction mechanisms and predicting product formation. libretexts.orgmuni.czlibretexts.orgwikipedia.org For N-substituted 2-methylbut-3-yn-2-ylamines, DFT studies can elucidate the intricate details of their reactions.

Key Applications of DFT in Reaction Analysis:

Cyclization Reactions: Gold-catalyzed cyclization reactions are common for alkynylamines. researchgate.netnih.gov DFT calculations can model the interaction between the gold catalyst and the alkyne group, revealing the step-by-step mechanism of the cyclization process. researchgate.netnih.govdntb.gov.ua These studies can determine whether the reaction proceeds through a stepwise or concerted pathway and identify the structures of intermediates and transition states. For instance, in gold-catalyzed cycloisomerization reactions, DFT can help understand the factors controlling regioselectivity by comparing the stability of different possible intermediates. dntb.gov.ua

Cycloaddition Reactions: DFT is also used to study cycloaddition reactions involving N-substituted 2-methylbut-3-yn-2-ylamines. mdpi.com By analyzing the frontier molecular orbitals (HOMO and LUMO) of the reactants, researchers can predict the regioselectivity of the cycloaddition. The calculated activation energies for different pathways allow for the prediction of the major product under kinetic control. mdpi.com

Mechanistic Insights from Related Systems: While direct DFT studies on Butyl(2-methylbut-3-yn-2-yl)amine may be specific, insights can be drawn from broader studies on propargylamines and other N-alkynylamines. nih.govwikipedia.orgorganic-chemistry.orgnih.gov For example, DFT calculations on the gold-catalyzed internal redox cyclization of o-nitroarylalkyne derivatives have shown that the stability of the resulting α-oxo gold carbene intermediates depends on the substitution pattern, which dictates the reaction pathway between a 5-exo-dig or 6-endo-dig cyclization. nih.gov Similarly, studies on the copper-catalyzed synthesis of propargylamines have used computational analysis to propose catalytic cycles involving the formation of iminium ions and copper-alkynyl complexes. nih.gov

A summary of typical findings from DFT studies on related N-alkynylamines is presented in the table below, which can be extrapolated to understand the reactivity of this compound.

| Reaction Type | Catalyst/Conditions | Insights from DFT |

| Intramolecular Cyclization | Gold(I) or other transition metals | Determination of reaction barriers, elucidation of catalyst-substrate interactions, and prediction of regioselectivity based on intermediate stability. researchgate.netnih.govdntb.gov.ua |

| [3+2] Cycloaddition | Thermal or catalyzed | Analysis of frontier molecular orbitals to predict regiochemistry and calculation of activation energies to determine the most favorable reaction pathway. mdpi.com |

| Multi-component Reactions | Copper or other metals | Elucidation of the catalytic cycle, including the formation of key intermediates like metal-alkynyl species and iminium ions. nih.govorganic-chemistry.org |

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, aiding in their structural characterization. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can generate theoretical IR spectra by computing the vibrational frequencies and their corresponding intensities. dtic.milresearchgate.netnih.govsemanticscholar.org These calculated spectra can be compared with experimental data to identify characteristic vibrational modes, such as the alkyne C≡C stretch and the N-H or C-N stretching frequencies in this compound. nih.govrsc.org It's common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for factors like anharmonicity. rsc.org

UV-Vis Spectroscopy: The electronic absorption properties of a molecule can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correspond to the λmax values and intensities of absorption bands in the UV-Vis spectrum. These calculations provide insight into the electronic transitions occurring within the molecule.

The following table shows representative predicted spectroscopic data for functional groups found in N-substituted 2-methylbut-3-yn-2-ylamines.

| Spectroscopic Technique | Functional Group | Predicted Parameter | Typical Experimental Range |

| ¹³C NMR | Alkyne (C≡C) | δ (ppm) | 70-90 |

| ¹H NMR | Alkynyl proton (≡C-H) | δ (ppm) | 2-3 |

| IR | Alkyne (C≡C) stretch | ν (cm⁻¹) | 2100-2260 |

| IR | N-H stretch (primary amine) | ν (cm⁻¹) | 3300-3500 |

Conformational Analysis and Molecular Modeling

The 3D structure and conformational preferences of N-substituted 2-methylbut-3-yn-2-ylamines are key to understanding their physical properties and chemical reactivity.

Potential Energy Surfaces: The concept of a potential energy surface (PES) is central to computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orgmuni.czlibretexts.orgwikipedia.org For this compound, a conformational analysis would involve calculating the energy as a function of the torsion angles around the single bonds, particularly the C-N bond and the bonds within the butyl group. This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). colostate.edu

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the conformational behavior of these molecules in different environments. tum.denih.govresearchgate.netmdpi.com By simulating the motions of the atoms over time, MD can explore the accessible conformations and the transitions between them, offering a more realistic view of the molecule's flexibility. Force fields used in these simulations are continuously being refined to accurately reproduce experimental properties like density and viscosity over various temperatures. nih.govresearchgate.net

The relative energies of different conformers are influenced by steric hindrance and intramolecular interactions. For a molecule like this compound, the bulky groups attached to the nitrogen will significantly influence the preferred rotational arrangement.

The table below illustrates the general principles of conformational energetics for a simple substituted amine.

| Conformer Type | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | 180° | 0 | The most stable arrangement, with bulky groups far apart, minimizing steric strain. |

| Gauche (synclinal) | 60° | Typically 1-3 | Less stable due to increased steric interaction between adjacent groups. |

| Eclipsed (syn-periplanar) | 0° | > 5 | Represents a high-energy transition state for rotation, with maximum steric repulsion. |

Applications of N Substituted 2 Methylbut 3 Yn 2 Ylamines in Advanced Organic Synthesis

Role as Versatile Synthetic Building Blocks

N-substituted 2-methylbut-3-yn-2-ylamines, such as Butyl(2-methylbut-3-yn-2-yl)amine, are recognized as valuable building blocks in organic synthesis. The presence of both a nucleophilic amine and a reactive terminal alkyne within the same molecule allows for a diverse range of chemical transformations. This dual functionality enables chemists to introduce the 2-methylbut-3-yn-2-ylamino moiety into various molecular structures, thereby imparting specific physical and chemical properties. The terminal alkyne group is particularly useful for participating in a variety of coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds with aryl or vinyl halides. researchgate.net This reactivity makes these amines key intermediates in the synthesis of more complex molecules.

The related compound, 2-methyl-3-butyn-2-amine, is also considered a useful research chemical and building block in organic synthesis. Its structural similarity to this compound highlights the general utility of the 2-methylbut-3-yn-2-amino scaffold in constructing larger molecules. The versatility of this class of compounds is further demonstrated by their commercial availability and the various synthetic methods developed for their preparation. chemscene.comchemicalbook.com

Development of Novel Synthetic Methodologies Utilizing these Scaffolds

The unique reactivity of N-substituted 2-methylbut-3-yn-2-ylamines and related compounds has led to the development of new synthetic methodologies. The presence of the terminal alkyne has been exploited in various catalytic reactions. For instance, terminal alkynes can undergo condensation with formaldehyde (B43269) and primary or secondary amines in the presence of a copper catalyst to yield propargylamines. researchgate.net This type of reaction, known as the Mannich reaction, is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds in a single step.

Furthermore, the development of efficient protocols for the palladium-catalyzed, copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol (B105114) with aryl bromides provides a practical method for synthesizing aryl-substituted 2-methyl-3-butyn-2-ols. researchgate.net These products are valuable intermediates for further transformations. The exploration of such catalytic systems expands the toolbox of synthetic chemists and allows for the construction of complex molecules under milder and more efficient conditions. The use of N-substituted 2-methylbut-3-yn-2-ylamines as platforms for developing and showcasing novel synthetic methods continues to be an active area of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.